molecular formula C5H3BrN2O3 B586276 5-Bromo-2-nitropyridin-3-OL CAS No. 691872-15-8

5-Bromo-2-nitropyridin-3-OL

Cat. No. B586276
CAS RN: 691872-15-8
M. Wt: 218.994
InChI Key: OOPJQYJTWRBGME-UHFFFAOYSA-N
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Description

5-Bromo-2-nitropyridin-3-ol is a chemical compound with the molecular formula C5H3BrN2O3 . It has a molecular weight of 218.99 and is a solid in physical form . It is used as a biochemical reagent and can serve as a building block or intermediate in the synthesis of other molecules with desired properties .


Synthesis Analysis

The synthesis of nitropyridines involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to produce the N-nitropyridinium ion . This ion is then reacted with SO2/HSO3– in water to obtain 3-nitropyridine . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .


Molecular Structure Analysis

The molecular structure of 5-Bromo-2-nitropyridin-3-ol is represented by the formula C5H3BrN2O3 . The average mass of the molecule is 218.993 Da and the monoisotopic mass is 217.932693 Da .


Chemical Reactions Analysis

The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion . When this ion is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .


Physical And Chemical Properties Analysis

5-Bromo-2-nitropyridin-3-ol is a solid at room temperature . It has a molecular weight of 218.99 . The compound should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

  • Toxicity and Health Risks : A case study reported the toxic effects of 5-bromo-2-nitropyridine, an intermediate in the synthesis of pharmaceuticals and pesticides. The report highlighted skin and respiratory tract exposure leading to methemoglobinemia, hemolytic anemia, rhabdomyolysis, and acute renal failure in a patient (Shi et al., 2022).

  • Large-Scale Synthesis : Another study focused on the large-scale synthesis of 5-Bromo-2-nitropyridine from its corresponding amine using hydrogen peroxide oxidation. This process required careful consideration of safety due to the instability of the oxidant mixture and the reaction conditions (Agosti et al., 2017).

  • Molecular Composition and Spectroscopy : Computational studies have been conducted to understand the molecular structure, energy, UV-Vis spectrum, and electron density of 5-bromo-3-nitropyridine-2-carbonitrile, a closely related compound. These studies also examined the reactivity and potential biological importance of the molecule (Arulaabaranam et al., 2021).

  • Spectroscopic Analysis : Fourier transform Raman and Fourier transform infrared spectra have been recorded for 5-bromo-2-nitropyridine, providing insights into its vibrational frequencies and molecular structure (Sundaraganesan et al., 2005).

  • Photophysical and Optical Properties : The structural, electronic, vibrational, and optical properties of 5-Bromo-2-nitropyridine have been studied, revealing how its stability and properties change based on the solvent environment (Gündüz & Kurban, 2018).

Safety and Hazards

The compound is classified as hazardous under the Hazardous Products Regulations . It causes skin irritation and serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

5-bromo-2-nitropyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN2O3/c6-3-1-4(9)5(7-2-3)8(10)11/h1-2,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOPJQYJTWRBGME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1O)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30697422
Record name 5-Bromo-2-nitropyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30697422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-nitropyridin-3-OL

CAS RN

691872-15-8
Record name 5-Bromo-2-nitropyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30697422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

N-bromosuccinimide (165 g, 0.927 mole) was added portionwise over 5 h to a solution of 3-hydroxy-2-nitropyridine (100.0 g, 0.714 mole) in DMF (1 L) at 0° C. The resulting mixture was stirred at room temperature for 15 hr then was concentrated in vacuo. The residue was taken up in Et2O (500 mL) and stirred for 30 min. The precipitate was removed by suction filtration, and the filtrate was concentrated in vacuo to afford the title compound (180 g): MS (ES) m/e 219 (M+H)+. This material was used without further purification.
Quantity
165 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

5-Bromo-3-hydroxylpyridine (2 g, 0.011 mol) was dissolved in concentrated sulfuric acid (6 mL), fuming nitric acid (0.52 mL, 0.011 mol) was added under ice-cooling, and the mixture was stirred for 20 hours. The reaction mixture was gently poured into ice water and the mixture was stirred. The precipitated solid was filtered and washed with water to give the object product as a pale-yellow solid (2.2 g, yield 90%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0.52 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
90%

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